2,3,6-Trifluoro-4-methoxybenzoic acid

Description

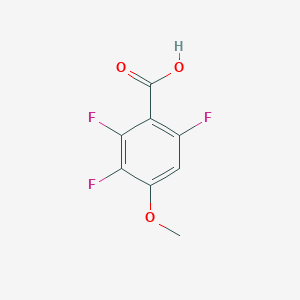

2,3,6-Trifluoro-4-methoxybenzoic acid is a fluorinated benzoic acid derivative characterized by a methoxy group (-OCH₃) at the 4-position and fluorine atoms at the 2-, 3-, and 6-positions on the aromatic ring. Fluorinated benzoic acids are often utilized as intermediates in herbicides, drug candidates, or reference standards due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name |

2,3,6-trifluoro-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c1-14-4-2-3(9)5(8(12)13)7(11)6(4)10/h2H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQBFZOCKBPCDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-4-methoxybenzoic acid typically involves the introduction of fluorine atoms and a methoxy group onto a benzoic acid derivative. One common method is the fluorination of 4-methoxybenzoic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trifluoro-4-methoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form a carboxylic acid or reduced to form an alcohol.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Oxidation Products: Conversion of the methoxy group to a carboxylic acid results in trifluorobenzoic acid derivatives.

Reduction Products: Reduction of the methoxy group yields trifluorobenzyl alcohol derivatives.

Scientific Research Applications

2,3,6-Trifluoro-4-methoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 2,3,6-Trifluoro-4-methoxybenzoic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group can also influence the compound’s solubility and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features include:

*Note: The exact structure of this compound is inferred from naming conventions; explicit data are absent in the evidence.

Key Observations:

Fluorine Content : The number and position of fluorine atoms influence lipophilicity and electronic properties. For example, trifluoromethyl groups (CF₃) in 2-Methoxy-4,6-ditrifluoromethylbenzoic acid enhance steric bulk and electron withdrawal compared to single fluorine atoms .

Substituent Effects: Methoxy Group: The 4-methoxy group in the target compound may enhance solubility in polar solvents compared to non-polar analogs like trifluoromethyl derivatives . Chloro vs.

Physicochemical and Application Comparisons

Key Findings:

- Agricultural Use : Compounds with trifluoromethyl or sulfonylurea groups (e.g., metsulfuron methyl ester) are prevalent in herbicides due to their target specificity and persistence .

- Pharmaceutical Potential: Fluorinated benzoic acids with aryl extensions (e.g., 3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid) show promise in drug design for CNS disorders, as fluorine enhances blood-brain barrier penetration .

- Solubility and Bioavailability : The absence of fluorine in caffeic acid results in higher water solubility but lower metabolic stability compared to fluorinated analogs .

Biological Activity

2,3,6-Trifluoro-4-methoxybenzoic acid is a fluorinated aromatic compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H5F3O3

- Molecular Weight : 206.12 g/mol

The trifluoromethyl groups enhance the compound's lipophilicity and alter its interaction with biological molecules, making it a valuable candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity through competitive binding. This is particularly relevant in the context of antibacterial and antiparasitic activities.

- Gene Expression Modulation : It may influence gene expression by interacting with transcription factors or directly binding to DNA, thus affecting the transcriptional regulation of target genes.

- Reactive Oxygen Species (ROS) Production : The compound can induce oxidative stress in cells, leading to altered metabolic processes and apoptosis in certain cell types.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It acts as a precursor for quinolone derivatives known for their ability to inhibit bacterial DNA replication. Quinolones target enzymes like DNA gyrase and topoisomerase IV, crucial for bacterial growth and survival .

Table 1: Antibacterial Activity Overview

| Compound | Target Bacteria | Mechanism | IC50 (µg/mL) |

|---|---|---|---|

| This compound | E. coli | DNA replication inhibition | 0.10 |

| Quinolone Derivative | Staphylococcus aureus | DNA gyrase inhibition | 0.05 |

Antiparasitic Activity

In studies focusing on Plasmodium falciparum, the compound demonstrated promising antiparasitic effects. Its derivatives have shown lower IC50 values compared to traditional treatments like chloroquine, indicating potential as a lead compound for developing new antimalarial drugs .

Table 2: Antiparasitic Activity Comparison

| Compound | Strain | IC50 (µg/mL) |

|---|---|---|

| This compound | P. falciparum 3D7 | 0.0049 |

| Chloroquine | P. falciparum FCR-3 | 0.06 |

Case Studies

- Antibacterial Efficacy : A study demonstrated that the compound inhibited the growth of E. coli effectively at concentrations as low as 0.10 µg/mL. This study highlighted its potential use in developing new antibacterial agents.

- Antimalarial Properties : Another investigation into its derivatives revealed that they could be effective against chloroquine-resistant strains of P. falciparum, suggesting a novel approach to malaria treatment amidst rising drug resistance .

Safety and Toxicity

While the compound shows promise in various therapeutic applications, its safety profile must be carefully evaluated. Preliminary studies indicate moderate toxicity levels; thus, further research is essential to ascertain safe dosage ranges and potential side effects in vivo .

Q & A

Q. What are the optimal synthetic routes for 2,3,6-Trifluoro-4-methoxybenzoic acid in laboratory settings?

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

- Fluorination : Electrophilic fluorination using reagents like Selectfluor under anhydrous conditions to introduce fluorine atoms at positions 2, 3, and 6 .

- Methoxy Group Introduction : Nucleophilic substitution (e.g., using NaOMe/MeOH) at position 4 after deprotection of a precursor hydroxyl group .

- Carboxylic Acid Activation : Intermediate protection/deprotection strategies (e.g., using tert-butyl esters) to avoid side reactions during fluorination . Reaction optimization often requires adjusting temperature (e.g., 45–80°C) and solvent polarity (DMF or toluene) to balance reactivity and selectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- <sup>1</sup>H NMR : The methoxy group (-OCH3) appears as a singlet near δ 3.8–4.0 ppm. Aromatic protons show splitting patterns influenced by adjacent fluorine atoms (e.g., coupling constants JF-H ~8–12 Hz) .

- <sup>19</sup>F NMR : Distinct signals for each fluorine environment (e.g., δ -60 to -70 ppm for trifluoromethyl groups) .

- IR : Strong absorption bands for C=O (1700–1720 cm<sup>-1</sup>) and C-F (1100–1250 cm<sup>-1</sup>) .

- MS : Molecular ion [M-H]<sup>-</sup> at m/z 242 (calculated for C8H4F3O3) with fragmentation patterns confirming substituent positions .

Advanced Research Questions

Q. What strategies mitigate steric hindrance and electronic effects during functionalization of this compound?

The trifluoro and methoxy groups create steric bulk and electron-deficient aromatic rings, complicating further derivatization. Strategies include:

- Directed Ortho-Metalation : Using directing groups (e.g., -COOH) to control regioselectivity in cross-coupling reactions .

- High-Pressure Conditions : Accelerating slow reactions (e.g., Suzuki-Miyaura couplings) by increasing Pd catalyst turnover .

- Microwave-Assisted Synthesis : Reducing reaction times for sluggish transformations (e.g., amidation) . Contradictions in reaction yields (e.g., 40–85% for similar conditions) highlight the need for solvent optimization (e.g., THF vs. DMF) to balance electronic and steric effects .

Q. How does the substitution pattern (fluoro and methoxy groups) influence reactivity in cross-coupling reactions?

- Electron-Withdrawing Effects : Fluorine atoms deactivate the ring, slowing electrophilic substitutions but enhancing oxidative stability .

- Steric Effects : The 2,3,6-trifluoro arrangement hinders access to the para position, favoring meta-functionalization in Pd-catalyzed couplings .

- Case Study : In Stille couplings, the methoxy group at position 4 improves solubility in polar solvents (e.g., MeCN), enabling higher yields (75–90%) compared to non-methoxy analogs .

Q. What contradictions exist in reported biological activities of fluorinated benzoic acid derivatives, and how can they be resolved?

- Antimicrobial Studies : Some reports show MIC values of 2–5 µM against S. aureus , while others note inactivity due to poor membrane permeability .

- Resolution Strategies : Standardize assay conditions (e.g., pH 7.4 buffer for solubility) and use isogenic bacterial strains to isolate compound-specific effects .

- Structure-Activity Relationships (SAR) : Meta-fluorine atoms enhance antibacterial activity, whereas ortho-fluorine reduces it, suggesting steric clashes with target enzymes .

Methodological Considerations

Q. How to design stability studies for this compound under physiological conditions?

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC. The trifluoromethyl group enhances stability, with <10% degradation observed over 72 hours .

- Photostability : Expose to UV light (254 nm) for 6 hours; methoxy groups reduce photodegradation rates compared to hydroxyl analogs .

Q. What computational methods predict the physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.